molecular formula C17H16N2O3S B2376962 Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate CAS No. 443122-60-9

Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate

Cat. No.: B2376962
CAS No.: 443122-60-9
M. Wt: 328.39
InChI Key: VDFQKFXFORMQMS-UHFFFAOYSA-N
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Description

Thiophene-based compounds are a significant class of heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The compound you’re asking about, “Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate”, likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom and four carbon atoms . The specific structure of “this compound” would likely include this thiophene ring, along with additional functional groups attached to the ring.


Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule . These reactions can include nucleophilic substitutions, electrophilic substitutions, and various types of condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely, depending on the specific compound . These properties can include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Scientific Research Applications

Synthesis and Antimicrobial/Antioxidant Applications

Synthesis of Lignan Conjugates for Antimicrobial and Antioxidant Studies

The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, which share structural motifs with the specified compound, has shown significant antimicrobial and antioxidant activities. These compounds have been evaluated for their potential in pharmaceutical applications due to their profound antioxidant potential and excellent antibacterial and antifungal properties (Raghavendra et al., 2016).

Anti-Rheumatic Potential

Exploring Anti-Rheumatic Effects

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, demonstrating potential for further research in anti-rheumatic applications (Sherif & Hosny, 2014).

Heterocyclic Chemistry and Drug Synthesis

Facilitating Drug Synthesis via Heterocyclic Chemistry

Research on the synthesis of novel heterocycles using thiophene derivatives, including Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate, has contributed to the development of potential anticancer agents. This area of study exemplifies the compound's role in creating new therapeutic options through innovative chemical reactions and structural modifications (Abdel-Motaal et al., 2020).

Synthetic Utility in Organic Chemistry

Synthesis of Functionalized Molecules for Organic Materials

The synthesis and characterization of various organic compounds and materials, including dyes and polymers, have been explored using thiophene derivatives. These studies highlight the compound's utility in designing materials with specific optical, electronic, or mechanical properties, underscoring its significance in materials science and engineering (Rangnekar & Sabnis, 2007).

Future Directions

Thiophene-based compounds continue to be a topic of interest in various fields of research, due to their wide range of properties and potential applications . Future research may focus on developing new synthesis methods for these compounds, exploring their potential uses in various applications, and investigating their mechanisms of action .

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFQKFXFORMQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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